Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

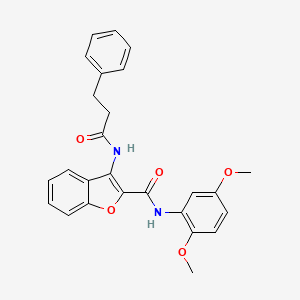

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN・HCl . It is used for research purposes .

Molecular Structure Analysis

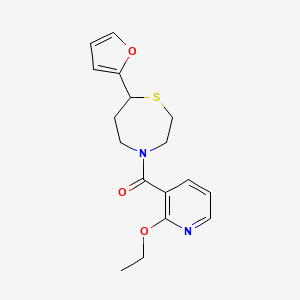

The molecular structure of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is represented by the linear formula C10H13ClFN . The InChI code for this compound is 1S/C10H12FN.ClH/c11-9-4-2-1-3-8 (9)10 (12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1 .Chemical Reactions Analysis

Specific chemical reactions involving Cyclopropyl(2-fluorophenyl)methanamine hydrochloride are not mentioned in the searched resources .Physical And Chemical Properties Analysis

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a solid substance . It should be stored in a sealed container in a dry environment at room temperature . and 97% .Scientific Research Applications

Synthesis and Chemical Properties

- Stereoselective Synthesis : Research has shown the potential for stereoselective synthesis of related compounds, such as cis-2-Fluorocyclopropylamine, through cyclopropanation under phase-transfer conditions, indicating a method for creating specific isomers of cyclopropylamines which can be crucial for their biological activity and applications in medicinal chemistry (Matsuo et al., 2004).

Potential Biomedical Applications

- Antiviral Activity : Certain aminoadamantane derivatives, which share structural similarities with cyclopropyl(2-fluorophenyl)methanamines, have been evaluated for antiviral activity, showing inhibition against influenza A virus. This suggests that structural analogs like cyclopropyl(2-fluorophenyl)methanamine could be explored for antiviral properties (Kolocouris et al., 1994).

Chemical Synthesis and Reaction Studies

- Preparation and Reactions : Studies on the preparation of cyclopropenone oximes and their reactions with isocyanates, along with the synthesis of monofluorinated cyclopropanecarboxylates, highlight the chemical reactivity and potential synthetic applications of cyclopropyl(2-fluorophenyl)methanamine derivatives in developing novel compounds with tailored properties (Yoshida et al., 1988); (Haufe et al., 2002).

Novel Synthetic Routes and Drug Discovery

- Synthesis of Drug Analogs : The synthesis of constrained neurotransmitter analogs and anti-mycobacterial agents using cyclopropyl derivatives showcases the role of cyclopropyl groups in the development of new therapeutic agents. These studies demonstrate the utility of cyclopropyl(2-fluorophenyl)methanamine and its analogs in drug discovery and development (Faler & Joullié, 2007); (Dwivedi et al., 2005).

Mechanism of Action

Safety and Hazards

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is classified under GHS07 for safety . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . In case of contact, rinse with water and seek medical advice if irritation persists . It is also recommended to wear protective gloves, clothing, and face protection when handling this compound .

properties

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERUEQOFZLOJJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)

![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2876291.png)

![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]prop-2-ynamide](/img/structure/B2876297.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2876300.png)

![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)